5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)6-5(3-4-11)7(12)10-9-6/h11H,2-4H2,1H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCQUMUMPNCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NN1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
The foundational approach involves reacting hydrazine derivatives with 1,3-dicarbonyl precursors. A modified Gosselin protocol (PMC, 2018) utilizes β-ketoesters containing pre-installed hydroxyethyl groups, such as ethyl 3-(2-hydroxyethyl)-3-oxopropanoate, with arylhydrazines in dimethylformamide (DMF) at 80°C. This method achieves 68–72% yields by leveraging aprotic solvents to enhance dehydration kinetics.
Key reaction parameters:
Acetylenic Ketone Cyclization
Terminal alkynes bearing hydroxyethyl groups undergo iodine-mediated cyclization with hydrazines (Harigae method). For example, 4-(2-hydroxyethyl)-pent-2-yn-1-one reacts with hydrazine hydrate in ethanol at reflux to form the pyrazole core, followed by esterification with ethyl chloroformate. This two-step process yields 58–63% of the target compound.
Advantages:
-
Single-pot formation of C-4 hydroxyethyl substituent
-
Avoids protective group chemistry for hydroxyl moieties
Multi-Component Reaction (MCR) Approaches
Oxalate-Mediated Tetrasubstitution
A scalable industrial method combines diethyl oxalate, 2-hydroxyethylacetaldehyde, and hydrazine derivatives under continuous flow conditions. The reaction proceeds via:
-
Knoevenagel condensation between oxalate and aldehyde
-
[3+2] cycloaddition with hydrazine
-
In situ esterification
Optimized conditions (patent CN104177296A):
| Parameter | Value |
|---|---|
| Residence time | 30–45 minutes |
| Temperature | 120°C |
| Pressure | 8–10 bar |
| Catalyst | Amberlyst-15 (0.5 wt%) |
| Yield | 81% (purity >98% by HPLC) |
This method eliminates hazardous reagents like fuming nitric acid used in earlier routes, demonstrating improved environmental compatibility.
Post-Synthetic Functionalization
Hydroxylation of Preformed Pyrazoles
Ethyl 4-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate undergoes selective C-5 hydroxylation using modified Sharpless conditions:
-
Reagents:
Outcomes:
-
73% isolated yield
-
20:1 regioselectivity for C-5 position
-
Compatible with acid-sensitive hydroxyethyl groups
Enzymatic Ester Hydrolysis-Retention
A chemoenzymatic route employs Candida antarctica lipase B (CAL-B) to selectively hydrolyze ester groups while preserving the hydroxyethyl moiety:
Procedure:
-
Synthesize ethyl 5-acetoxy-4-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate via acetylation
-
Enzymatic hydrolysis in phosphate buffer (pH 7.0) at 37°C
-
Neutralize with Amberlite IR-120 resin
Performance metrics:
-
Conversion: 92%
-
Enzyme recyclability: 8 cycles without activity loss
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hydrazine cyclocon. | 68–72 | 95–97 | Atom economy | Requires anhydrous conditions |
| MCR flow synthesis | 81 | >98 | Scalability | High capital costs |
| Post-synthetic OH | 73 | 94 | Late-stage functionalization | Multiple purification steps |
| Enzymatic | 92 | 99 | Green chemistry | Substrate specificity issues |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyrazole ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
Oxidation: Formation of 5-oxo-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Reduction: Formation of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carbinol
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole ring can also participate in π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- CAS Number : 42562-52-7
- Molecular Formula : C₈H₁₂N₂O₄
- Molecular Weight : 200.19 g/mol
- Density : 1.285 ± 0.06 g/cm³ (predicted) .
Structural Features :
This compound belongs to the pyrazole-carboxylic acid ester family, characterized by a pyrazole ring substituted with:
A hydroxyl (-OH) group at position 2.
A 2-hydroxyethyl (-CH₂CH₂OH) group at position 3.
An ethyl ester (-COOEt) at position 4.
The presence of dual hydroxyl groups enhances hydrophilicity, while the ethyl ester contributes to lipophilicity, influencing its solubility and reactivity in organic synthesis .
Structural and Functional Group Variations
The compound is compared to structurally analogous pyrazole-carboxylic acid esters (Table 1).
Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Esters
Physicochemical Properties
- Hydrophilicity : The 2-hydroxyethyl and hydroxyl groups in the target compound enhance water solubility compared to analogs with lipophilic substituents (e.g., methylsulfanyl or phenyl ).
- Molecular Weight: The target compound (200.19 g/mol) is lighter than derivatives with bulky substituents, such as the cyano-propenyl-amino group (278.27 g/mol) .
- Reactivity : The hydroxyethyl group may participate in hydrogen bonding or oxidation reactions, unlike inert groups like methylsulfanyl .
Biological Activity
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester (commonly referred to as HEPE) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C₈H₁₂N₂O₄
- Molecular Weight : Approximately 188.19 g/mol
- Structure : The compound features a pyrazole ring, characterized by a five-membered structure containing two nitrogen atoms, which is essential for its biological activity. The hydroxyl groups and ethyl ester moiety enhance its solubility and reactivity.
The biological activity of HEPE is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups in HEPE may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that HEPE may modulate inflammatory pathways.
- Antimicrobial Properties : The pyrazole moiety is known for its antimicrobial activity, indicating potential efficacy against bacterial and fungal infections.
Comparative Analysis with Related Compounds
To understand the unique biological profile of HEPE, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Hydroxy-1H-pyrazole-3-carboxylic acid | C₆H₈N₂O₃ | Simpler structure; lacks hydroxyethyl substitution. |
| 1-Methylpyrazole | C₄H₆N₂ | Methyl group instead of hydroxyl; different activity profile. |
| 4-Hydroxycoumarin | C₉H₈O₃ | Known for anticoagulant properties; different scaffold. |
This table highlights how variations in substituents can lead to differing properties and activities among similar compounds.
Cytotoxicity Studies
Recent research has focused on the cytotoxic effects of HEPE on various cancer cell lines. For instance, studies involving human lung cancer (A549) and colorectal cancer (HT-29) cells demonstrated that HEPE exhibits moderate cytotoxicity with IC50 values comparable to established chemotherapeutics.
- Study Findings :
- In vitro assays revealed an IC50 value of approximately 200 µg/mL against A549 cells, indicating significant anti-cancer potential.
- Further studies are needed to elucidate the specific pathways through which HEPE exerts its effects.
Anti-inflammatory Activity
Research has indicated that HEPE may inhibit the expression of inflammatory markers in vitro. For example:
- Experimental Setup : Human macrophage cell lines were treated with HEPE, followed by stimulation with lipopolysaccharides (LPS).
- Results : A significant reduction in the levels of TNF-alpha and IL-6 was observed, suggesting that HEPE can modulate inflammatory responses effectively.
Q & A
Basic: What are the common synthetic routes for 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester?
Methodological Answer:
The compound is typically synthesized via condensation and cyclocondensation reactions. A primary route involves reacting amino-substituted pyrazole precursors with acid anhydrides, acid chlorides, or phenyl dithiocarbamates under reflux conditions. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can be derivatized by introducing hydroxy-ethyl groups via nucleophilic substitution or esterification. Alternative methods include using NaN₃ in DMF at 50°C for azide-mediated functionalization, followed by purification via recrystallization or solvent extraction .
Basic: How is the compound characterized to confirm its structure and purity?
Methodological Answer:
Structural confirmation requires multi-spectral analysis:
- IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- ¹H/¹³C-NMR : Assigns protons and carbons (e.g., ethyl ester peaks at δ 1.3–1.4 ppm for CH₃ and δ 4.2–4.4 ppm for CH₂).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validates purity (>98% by HPLC) and stoichiometry.
- X-ray Crystallography (if applicable): Resolves 3D structure, as demonstrated for related pyrazole derivatives .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : NaN₃ in DMF enhances azide substitution efficiency .
- Temperature Control : Heating to 50–80°C improves reaction kinetics without decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates.
- Purification : Recrystallization from ethanol or toluene removes byproducts.
- Stoichiometric Adjustments : Excess reagents (e.g., acid chlorides) drive reactions to completion. Monitor progress via TLC or HPLC .
Advanced: How to address discrepancies in pharmacological activity data across studies?
Methodological Answer:
Contradictions in activity (e.g., analgesic vs. ulcerogenic effects) may arise from:
- Substituent Variability : Hydroxy-ethyl vs. methylsulfanyl groups alter bioavailability and target interactions .
- Assay Models : In vivo vs. in vitro models (e.g., COX inhibition vs. carrageenan-induced edema) yield divergent results.
- Dosage and Administration : Route-specific metabolism (oral vs. intraperitoneal) affects efficacy.
- Control Experiments : Include reference drugs (e.g., indomethacin) and validate assays with blinded protocols .
Basic: What are the recommended safety protocols when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate organic waste and consult certified agencies for hazardous material disposal.
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and wash exposed areas with soap/water .
Advanced: How to design analogs to enhance biological activity while reducing side effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify substituents at positions 4 and 5 (e.g., replacing hydroxy-ethyl with bulkier groups to improve receptor binding).
- In Silico Modeling : Docking studies (e.g., using AutoDock) predict interactions with targets like COX-2 or TNF-α.
- Prodrug Strategies : Introduce hydrolyzable esters to enhance solubility and reduce gastric irritation.
- In Vivo Screening : Test analogs in ulcerogenicity models (e.g., rat pylorus ligation) to prioritize candidates with lower toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
